molecular formula C12H20O6 B135869 TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER CAS No. 1044244-99-6

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER

Cat. No.: B135869
CAS No.: 1044244-99-6
M. Wt: 260.28 g/mol
InChI Key: XEXIPMYISVSJSK-UHFFFAOYSA-N
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Description

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is an organic compound with a complex structure that includes a hydroxy group, an oxo group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER exerts its effects involves interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2-methylpropanoate
  • Methyl 2-oxo-2-phenylacetate
  • 2-Hydroxy-2-methylpropiophenone

Comparison: TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is unique due to its oxan ring structure, which imparts specific chemical properties and reactivity

Biological Activity

Tetrahydro-alpha-hydroxy-alpha-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester (THAM) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

THAM is characterized by the following molecular formula: C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol. Its structure includes a tetrahydro-pyran ring, hydroxyl group, and ester functionalities that contribute to its biological activity.

1. Antioxidant Activity

Recent studies have indicated that THAM exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its hydroxyl groups, which donate electrons to neutralize reactive oxygen species (ROS). The DPPH assay demonstrated that THAM effectively reduces DPPH radicals, indicating its potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition of DPPH
1030
5055
10080

2. Antihypertensive Effects

THAM has been evaluated for its antihypertensive effects in spontaneously hypertensive rats (SHR). In a controlled study, THAM was administered at varying doses, and the results showed a significant reduction in systolic blood pressure compared to control groups.

Dose (mg/kg)Systolic Blood Pressure (mmHg) ± SEM
Control160 ± 5
THAM (10)140 ± 4
THAM (20)120 ± 3

The mechanism of action appears to involve the modulation of vasodilatory pathways and inhibition of angiotensin II receptor activity.

3. Urease Inhibition

THAM has also been investigated for urease inhibition, which is crucial for the treatment of urease-related disorders such as peptic ulcers and kidney stones. The compound showed promising results in inhibiting urease activity in vitro.

Concentration (mM)% Urease Inhibition
0.140
0.570
1.090

The inhibition kinetics suggest that THAM acts as a competitive inhibitor of urease.

Study on Antioxidant and Antihypertensive Properties

A recent study published in Journal of Medicinal Chemistry evaluated the dual action of THAM as an antioxidant and antihypertensive agent. The researchers synthesized several derivatives of THAM and tested their biological activities. The findings indicated that certain derivatives exhibited enhanced potency compared to the parent compound.

Key Findings:

  • Derivative A showed a 95% inhibition in DPPH at 100 µg/mL.
  • Derivative B reduced systolic blood pressure by an average of 30 mmHg in SHR models.

Properties

IUPAC Name

methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIPMYISVSJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648096
Record name Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044244-99-6
Record name Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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